5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-difluorobenzohydrazide with 3-methoxybenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 5-(2,6-difluorophenyl)-3-(3-hydroxyphenyl)-1,2,4-oxadiazole.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The presence of fluorine atoms enhances its binding affinity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(2,6-difluorophenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the methoxy group, which may affect its biological activity.
5-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole: Chlorine atoms instead of fluorine, leading to different chemical properties.
5-(2,6-difluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Methoxy group in a different position, potentially altering its reactivity.
Uniqueness
The unique combination of the 2,6-difluorophenyl and 3-methoxyphenyl groups in 5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c1-20-10-5-2-4-9(8-10)14-18-15(21-19-14)13-11(16)6-3-7-12(13)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXJQPRRVPOSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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